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A Comparative Guide to Carbapenemase
Detection Methods
The rise of carbapenem-resistant bacteria poses a significant global health threat, making the

rapid and accurate detection of carbapenemase-producing organisms (CPOs) crucial for

effective patient management and infection control. This guide provides a comparative

overview of established and novel diagnostic methods for carbapenemase detection, tailored

for researchers, scientists, and drug development professionals. We present a summary of

performance data, detailed experimental protocols, and workflow diagrams to aid in the

selection of the most appropriate method for your laboratory's needs.

Performance of Carbapenemase Detection Methods
The choice of a diagnostic assay for carbapenemase detection often involves a trade-off

between turnaround time, sensitivity, specificity, and cost. The following tables summarize the

performance of various phenotypic and molecular methods based on published studies.

Phenotypic Methods
Phenotypic assays detect the activity of carbapenemase enzymes. They are generally cost-

effective and widely used in clinical laboratories.
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Method Sensitivity (%) Specificity (%) Turnaround Time

Modified Hodge Test

(MHT)
67 - 98[1][2] 93 - 98[3] 18 - 24 hours

Carbapenem

Inactivation Method

(CIM/mCIM)

>95[3] >95[3]

18 - 24 hours (bcCIM)

[4], 4-6 hours (rsCDM)

[5], 8 hours

(mCIMplus)[6]

Carba NP Test 73 - 100[3] 98 - 100[3] < 2 hours[7]

Lateral Flow

Immunoassays (e.g.,

NG-Test CARBA 5)

98 - 99[8][9] >98[8][9] ~15 minutes

Chromogenic Agar

(e.g., CHROMagar

KPC)

40.3 - 91[10][11] 96.9[11] 18 - 24 hours

Molecular Methods
Molecular assays detect the genes encoding carbapenemases, offering high sensitivity and

specificity.

Method Sensitivity (%) Specificity (%) Turnaround Time

Real-Time PCR (e.g.,

Xpert Carba-R)
100[11] 100[11] ~1 hour

Loop-Mediated

Isothermal

Amplification (LAMP)

100[12] 91.3 - 100[12] < 30 minutes

Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any

diagnostic assay. Below are protocols for key carbapenemase detection methods.
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Modified Carbapenem Inactivation Method (mCIM)
The mCIM test is a phenotypic method that detects the hydrolysis of a carbapenem antibiotic

by carbapenemase-producing bacteria.

Materials:

Trypticase soy broth (TSB)

10 µg meropenem disk

Mueller-Hinton agar (MHA) plates

Indicator organism (e.g., E. coli ATCC 25922) susceptible to carbapenems

Test organism (bacterial isolate)

Procedure:

Prepare a 0.5 McFarland suspension of the indicator organism (E. coli ATCC 25922) in

saline.

Inoculate an MHA plate with the indicator organism suspension as for a standard disk

diffusion test.

In a tube containing 2 mL of TSB, emulsify a 1 µL loopful of the test organism grown

overnight on a blood agar plate.

Aseptically place a 10 µg meropenem disk into the TSB suspension.

Incubate the tube at 35-37°C for a minimum of 4 hours.

After incubation, remove the meropenem disk from the TSB and place it onto the MHA plate

previously inoculated with the indicator organism.

Incubate the MHA plate at 35-37°C for 18-24 hours.

Interpretation: A zone of inhibition of ≤ 19 mm is considered a positive result, indicating

carbapenemase production. A zone of inhibition of ≥ 22 mm is negative. A zone of 20-21
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mm is considered indeterminate.

Preparation

Incubation

Testing

Result Interpretation

Prepare 0.5 McFarland
indicator organism

(E. coli ATCC 25922)

Inoculate MHA plate
with indicator organism

Place disk from TSB
onto inoculated MHA plate

Emulsify test organism
in TSB

Add meropenem disk
to TSB suspension

Incubate TSB tube
for 4 hours at 37°C

Incubate MHA plate
for 18-24 hours at 37°C

Measure zone
of inhibition

≤ 19 mm
(Positive)

Carbapenemase
produced

≥ 22 mm
(Negative)

No carbapenemase
produced

Click to download full resolution via product page

Workflow for the modified Carbapenem Inactivation Method (mCIM).

Carba NP Test
The Carba NP (Carbapenemase Nordmann-Poirel) test is a rapid colorimetric assay for the

detection of carbapenemase activity.

Materials:

Test tubes

Phenol red solution

Imipenem monohydrate

Bacterial lysis buffer (e.g., 0.02% cetyltrimethylammonium bromide)

Test organism (bacterial colonies)
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Procedure:

Prepare two sets of test tubes.

In the first set of tubes, add the phenol red solution.

In the second set of tubes, add the phenol red solution containing imipenem.

Collect one loopful of the test organism from a culture plate and suspend it in the bacterial

lysis buffer.

Add an equal volume of the bacterial lysate to one tube from each set.

Incubate all tubes at 35-37°C for a maximum of 2 hours.

Interpretation: A color change from red to yellow or orange in the tube containing imipenem

indicates a positive result (carbapenemase activity). The tube without imipenem should

remain red, serving as a control for endogenous acidity.

Test Setup

Reaction

Result Interpretation

Prepare two sets of tubes:
- Phenol red only (Control)

- Phenol red + Imipenem (Test)

Add bacterial lysate
to both Control and Test tubes

Prepare bacterial lysate
of test organism

Incubate tubes at 37°C
for up to 2 hours

Observe color change
in Test tube

Red to Yellow/Orange
(Positive)

pH drop due to
hydrolysis

Remains Red
(Negative)

No significant
pH change

Click to download full resolution via product page

Workflow for the Carba NP test.

Loop-Mediated Isothermal Amplification (LAMP)
LAMP is a nucleic acid amplification technique that can be used for the rapid detection of

carbapenemase genes.
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Materials:

LAMP reaction mix (containing Bst DNA polymerase, dNTPs, and reaction buffer)

Specific LAMP primers for target carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-

48)

DNA template (extracted from the test organism)

Heating block or water bath capable of maintaining a constant temperature (e.g., 65°C)

Fluorescence detection system or visual detection reagent (e.g., SYBR Green)

Procedure:

Prepare the LAMP reaction mixture by combining the reaction mix, specific primers, and

DNA template.

Incubate the reaction mixture at a constant temperature (typically 60-65°C) for 30-60

minutes.

Detect the amplification product in real-time using a fluorescence reader or at the end-point

by visual inspection after adding an intercalating dye.

Interpretation: An increase in fluorescence or a visible color change indicates the presence

of the target carbapenemase gene (positive result).

Preparation

Isothermal Amplification

Detection

Extract DNA from
test organism

Add DNA template
to the mixture

Prepare LAMP
reaction mixture

Incubate at constant
temperature (60-65°C)

for 30-60 minutes

Detect amplification
(fluorescence or color change)

Signal detected
(Positive)

Target gene present

No signal
(Negative)

Target gene absent
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Workflow for Loop-Mediated Isothermal Amplification (LAMP).

Conclusion
The selection of a carbapenemase detection method should be based on a laboratory's

specific needs, considering factors such as the required turnaround time, the prevalence of

different carbapenemase types in the local setting, available resources, and the technical

expertise of the staff. While molecular methods offer the highest sensitivity and specificity,

modern phenotypic tests like the mCIM and lateral flow immunoassays provide rapid and

reliable results for routine use. This guide provides the foundational information to assist in the

validation and implementation of these critical diagnostic tools in the ongoing effort to combat

antimicrobial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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